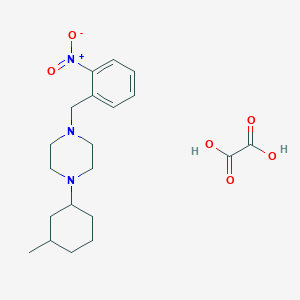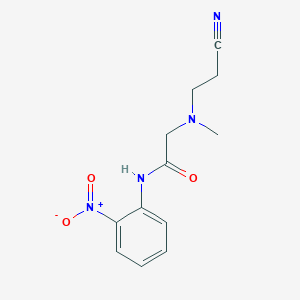![molecular formula C21H24N4O9S B3944857 N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944857.png)
N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Übersicht
Beschreibung
N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, commonly known as NBD-556, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in regulating various cellular functions, including cell proliferation, differentiation, and apoptosis. NBD-556 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
NBD-556 selectively inhibits the activity of N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate by binding to its regulatory domain. This compound is a family of enzymes that are activated by various signals, including diacylglycerol (DAG) and calcium ions. Once activated, this compound phosphorylates various target proteins, leading to the regulation of various cellular functions. NBD-556 binds to the regulatory domain of this compound and prevents its activation by DAG and calcium ions, leading to the inhibition of this compound activity.
Biochemical and Physiological Effects
NBD-556 has been shown to have various biochemical and physiological effects, depending on the disease model and target tissue. In cancer, NBD-556 inhibits cell proliferation, migration, and invasion, and induces apoptosis. In diabetes, NBD-556 prevents the development of diabetic complications, such as retinopathy, nephropathy, and neuropathy, by reducing oxidative stress and inflammation. In neurological disorders, NBD-556 improves cognitive function and memory by enhancing synaptic plasticity and reducing amyloid-beta accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
NBD-556 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, with minimal off-target effects. It is also available in both in vitro and in vivo formulations, allowing for the study of its effects in various experimental models. However, NBD-556 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It is also expensive and may not be readily available to all researchers.
Zukünftige Richtungen
There are several future directions for the study of NBD-556. One area of research is the development of more potent and selective N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate inhibitors, with improved safety and efficacy profiles. Another area of research is the study of the effects of NBD-556 in combination with other drugs or therapies, to enhance its therapeutic potential. Finally, the study of the role of this compound in various diseases, and the development of this compound-targeted therapies, remains an active area of research.
Wissenschaftliche Forschungsanwendungen
NBD-556 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate is overexpressed and plays a crucial role in promoting tumor growth and metastasis. NBD-556 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. In diabetes, this compound is involved in the development of diabetic complications, such as retinopathy, nephropathy, and neuropathy. NBD-556 has been shown to prevent the development of diabetic complications in animal models. In neurological disorders, this compound is involved in the regulation of neurotransmitter release and synaptic plasticity. NBD-556 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S.C2H2O4/c1-15(24)20-17-5-7-19(8-6-17)29(27,28)22-11-9-21(10-12-22)14-16-3-2-4-18(13-16)23(25)26;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJUWIHSYRYBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3944786.png)
![N-[2-(1-azepanyl)-1-benzyl-2-oxoethyl]-2-(benzoylamino)benzamide](/img/structure/B3944797.png)
![2,4-dichloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3944807.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3944818.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3944835.png)
![1-(4-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944843.png)
![N~2~-benzoyl-N~6~-[(benzylamino)carbonothioyl]lysine](/img/structure/B3944850.png)
![3,3,8-trimethyl-8-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3944863.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3944869.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3944883.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide](/img/structure/B3944904.png)